(2Z,4Z,7Z)-Trideca-2,4,7-trienal
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Overview
Description
(2Z,4Z,7Z)-Trideca-2,4,7-trienal is an organic compound characterized by the presence of three conjugated double bonds and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,7Z)-Trideca-2,4,7-trienal typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired trienal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z,7Z)-Trideca-2,4,7-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Trideca-2,4,7-trienoic acid.
Reduction: Trideca-2,4,7-trienol.
Substitution: 2,4,7-Tribromo-tridecane.
Scientific Research Applications
(2Z,4Z,7Z)-Trideca-2,4,7-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of (2Z,4Z,7Z)-Trideca-2,4,7-trienal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate the activity of these targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
(2Z,4Z,7Z)-Pentadeca-2,4,7-triene: Similar in structure but with a longer carbon chain.
Ethyl (2Z,4Z,7Z)-2,4,7-trihydroxy-6,9-dioxo-2,4,7-decatrienoate: Contains additional functional groups, making it more reactive.
Uniqueness
(2Z,4Z,7Z)-Trideca-2,4,7-trienal is unique due to its specific combination of conjugated double bonds and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its relatively simple structure compared to more complex analogs makes it an attractive target for synthetic and mechanistic studies.
Properties
Molecular Formula |
C13H20O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2Z,4Z,7Z)-trideca-2,4,7-trienal |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9-,12-11- |
InChI Key |
BIXIZZVISIZZDM-NOVKEFSLSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C/C=O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=O |
Origin of Product |
United States |
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